Cas no 14868-13-4 (Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, 1,2,3-propanetriyl ester (9CI))

Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, 1,2,3-propanetriyl ester (9CI) structure
14868-13-4 structure
Product Name:Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, 1,2,3-propanetriyl ester (9CI)
CAS No:14868-13-4
MF:C33H35Cl3O9
MW:681.984607934952
CID:193621
PubChem ID:203645
Update Time:2025-04-19

Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, 1,2,3-propanetriyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, 1,2,3-propanetriyl ester (9CI)
    • 2,3-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]propyl 2-(4-chlorophenoxy)-2-methylpropanoate
    • Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2,3-propanetriyl ester
    • 2-(p-Chlorophenoxy)-2-methylpropionic acid 1,2,3-propanetriyl ester
    • DTXSID10164061
    • 14868-13-4
    • BRN 1899529
    • Inchi: 1S/C33H35Cl3O9/c1-31(2,43-24-13-7-21(34)8-14-24)28(37)40-19-27(42-30(39)33(5,6)45-26-17-11-23(36)12-18-26)20-41-29(38)32(3,4)44-25-15-9-22(35)10-16-25/h7-18,27H,19-20H2,1-6H3
    • InChI Key: QEJHOYOUOUQLAW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC(C)(C)C(=O)OC(COC(C(C)(C)OC1C=CC(=CC=1)Cl)=O)COC(C(C)(C)OC1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 680.13485
  • Monoisotopic Mass: 680.134666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 17
  • Complexity: 913
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.7
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 106.59
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